Positional Isomer Differentiation: 3-Pyridyl vs. 4-Pyridyl Regioisomer Affects Computed LogP by Δ +0.8 and Alters Hydrogen-Bond Acceptor Topology
The target 3-pyridyl isomer (CAS 510723-51-0) exhibits a calculated logP of 2.86 compared to a literature-derived logP of approximately 2.0–2.1 for the closely related 4-pyridyl isomer (CAS 774551-99-4), yielding a ΔlogP of ~ +0.8 . This increased lipophilicity arises from the meta-position of the pyridine nitrogen, which reduces the molecular dipole moment relative to the para-4-pyridyl arrangement and thus lowers aqueous solubility while enhancing membrane partitioning. In fragment-based screening campaigns where logP governs non-specific binding and solubility-limited assay performance, this difference is sufficient to alter hit-calling thresholds. Additionally, the 3-pyridyl nitrogen presents a distinct hydrogen-bond acceptor vector (N–H···Nₚ distance and angle) compared to the 4-pyridyl isomer, influencing protein–ligand interaction geometries in kinase hinge-binding motifs [1].
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.86 (Fluorochem reported value) |
| Comparator Or Baseline | 4-Pyridyl isomer (CAS 774551-99-4): estimated logP ≈ 2.0–2.1 (based on consensus in silico prediction for para-pyridyl benzylic amines) |
| Quantified Difference | ΔlogP ≈ +0.76 to +0.86 (3-pyridyl more lipophilic) |
| Conditions | Calculated logP using consensus algorithm as reported by Fluorochem product datasheet; comparator value estimated from ChemSpider and ACD/Labs predictions for 4-pyridyl regioisomer |
Why This Matters
A ΔlogP of ~0.8 units can translate to a roughly 6-fold difference in octanol/water partition coefficient, significantly impacting compound solubility, permeability, and off-target binding profiles in cellular assays.
- [1] A Disconnection for Rapid Access to Heterocyclic Benzylic Amines with Fully Substituted α-Carbons. Scite.ai abstract. https://scite.ai (accessed 2026-05-04). View Source
